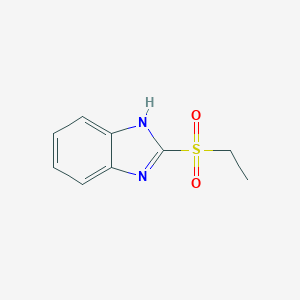

2-(ethylsulfonyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-2-14(12,13)9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBYQDHWUOXOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307534 | |

| Record name | 2-(ethylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30192-40-6 | |

| Record name | NSC191955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(ethylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigative Biological Activities and Pharmacological Mechanisms of 2 Ethylsulfonyl 1h Benzimidazole

Anticancer Research Applications

Benzimidazole (B57391) derivatives have been extensively studied for their potential as anticancer agents, acting through various mechanisms such as inhibition of protein kinases, interference with microtubule formation, and inhibition of enzymes crucial for cancer cell survival acs.orgnih.gov. Research into derivatives bearing an ethylsulfonyl moiety has highlighted their potential in targeting specific cancer-related pathways acs.org.

The cytotoxic and antiproliferative effects of benzimidazole derivatives have been evaluated against a broad panel of human cancer cell lines. While specific data for 2-(ethylsulfonyl)-1H-benzimidazole across all listed cell lines is not extensively detailed in the literature, studies on closely related alkylsulfonyl and other substituted benzimidazoles demonstrate the scaffold's potent anticancer activity.

For instance, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF-7 acs.org. These studies confirm the cytotoxic potential of compounds bearing the sulfonyl group. Other research has demonstrated the efficacy of various benzimidazole derivatives against liver (HepG-2), colon (HCT-116), and prostate (LNCaP, 22Rv1, C4-2B) cancer cell lines, establishing the broad-spectrum potential of this chemical class nih.govresearchgate.netneuroquantology.com. The half-maximal inhibitory concentration (IC50) values from these studies underscore the potent, often micromolar, activity of these compounds.

Table 1: Illustrative In Vitro Cytotoxicity of Various Benzimidazole Derivatives This table presents data for various benzimidazole derivatives to demonstrate the general anticancer potential of the scaffold, as specific data for this compound was not available in all cases.

| Compound Class | Cell Line | Activity (IC50) |

|---|---|---|

| Benzimidazole Derivative 2 | HCT-116 (Colon) | 16.18±3.85 µg/mL |

| Benzimidazole Derivative 4 | HCT-116 (Colon) | 24.08±0.31 µg/mL |

| Benzimidazole Derivative 4 | MCF-7 (Breast) | 8.86±1.10 µg/mL |

| 1,2-disubstituted 1H-benzimidazole | HepG-2 (Liver) | 1.98 µM |

| Sulfone Analogue | 22Rv1 (Prostate) | Data available researchgate.net |

| Sulfone Analogue | LNCaP (Prostate) | Data available researchgate.net |

| Sulfone Analogue | C4-2B (Prostate) | Data available researchgate.net |

The estrogen receptor alpha (ERα) is a key factor in the development and progression of a majority of breast cancers nih.gov. Compounds that can modulate or antagonize this receptor are of significant therapeutic interest. Research has shown that novel indole-benzimidazole derivatives which incorporate an ethylsulfonyl moiety exhibit antiestrogenic activity acs.org. This suggests a mechanism of action that could be particularly effective in estrogen-responsive cancers, such as MCF-7. The ability to interfere with ERα-mediated gene transcription is a critical strategy for inhibiting the growth of hormone-dependent tumors nih.gov.

DNA topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription, making them established targets for anticancer drugs nih.govnih.gov. Several benzimidazole-based compounds have been identified as inhibitors of DNA topoisomerase I nih.govnih.govresearchgate.net. These agents typically function as "poisons," stabilizing the transient covalent complex between the enzyme and DNA. This stabilization leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis when encountered by replication machinery nih.gov. While specific studies on this compound as a topoisomerase I inhibitor are not detailed, this mechanism is a known mode of action for the broader benzimidazole class nih.govnih.gov.

Cells respond to various forms of stress, such as nutrient deprivation, viral infection, or the accumulation of unfolded proteins, by activating common adaptive pathways embopress.org. The integrated stress response (ISR) is a key signaling network that restores cellular homeostasis by phosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a general decrease in protein synthesis and the induced translation of specific genes like ATF4 embopress.orgnih.gov. This response is crucial for cell survival under stress but can also be co-opted or modulated in disease states like cancer embopress.org. Currently, there is no direct scientific literature linking this compound to the modulation of the ISR or the Aryl hydrocarbon Receptor (AhR) signaling pathway.

Beyond topoisomerases, benzimidazole derivatives have been found to inhibit other enzymes that are critical for cancer cell survival and proliferation.

Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) protein is a key regulator that inhibits apoptosis (programmed cell death) acs.org. Its overexpression is linked to the progression of various cancers and contributes to therapeutic resistance. Benzimidazoles, including certain alkylsulfonyl derivatives, have been identified as potent inhibitors of Bcl-2. By inhibiting Bcl-2, these compounds can restore the apoptotic pathway, leading to the death of cancer cells acs.org.

Sirtuin Inhibition: Sirtuins are a class of enzymes that play roles in cellular processes such as gene silencing, DNA repair, and metabolism. Their dysregulation is often implicated in cancer nih.govnih.gov. Certain benzimidazole derivatives have been developed as sirtuin inhibitors, demonstrating a cytostatic effect by inducing cell cycle arrest and apoptosis in cancer cells nih.govnih.gov. This represents another potential mechanism through which this compound could exert anticancer effects.

Antimicrobial Research Applications

The benzimidazole core is present in a number of clinically used antimicrobial and antifungal agents. These compounds are known to be effective against a wide variety of microorganisms, including Gram-positive bacteria and various fungal strains nih.govresearchgate.netnih.gov. The mechanism of action for some antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes nih.gov. The broad biological activity of the benzimidazole scaffold suggests that this compound may also possess antimicrobial properties, although specific studies are required to confirm its spectrum of activity and efficacy researchgate.netbanglajol.info.

Following a comprehensive review of scientific literature, it has been determined that there is a notable lack of specific research data focusing exclusively on the biological and pharmacological activities of the compound this compound. The available studies predominantly investigate the broader class of benzimidazole-sulfonyl hybrids and other benzimidazole derivatives. Therefore, it is not possible to provide a detailed, evidence-based article on the specific antibacterial, antifungal, antimycobacterial, and antiviral activities of this compound as requested.

The scientific community has extensively studied the benzimidazole scaffold, and it is recognized for its wide range of biological activities. researchgate.netnih.govwisdomlib.org Research into various derivatives has shown promise in several therapeutic areas.

General Activities of the Benzimidazole Class:

Antibacterial and Antifungal: Numerous studies have demonstrated that various substituted benzimidazole derivatives possess significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. wisdomlib.orgresearchgate.net The effectiveness of these compounds is often linked to the nature and position of the substituents on the benzimidazole ring. wisdomlib.org Some benzimidazole compounds are thought to exert their antifungal effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

Antimycobacterial: The benzimidazole structure is considered a viable starting point for the development of new agents against Mycobacterium tuberculosis. nih.govnih.govfrontiersin.org Various derivatives have shown potent antimycobacterial effects in laboratory studies. nih.govmonash.edu

Antiviral: Certain benzimidazole derivatives have been evaluated for their antiviral properties against a range of viruses. nih.govresearchgate.net The mechanism of action can vary, but some derivatives have been found to interfere with viral replication processes. nih.gov

While this information highlights the potential of the benzimidazole class of compounds, these findings cannot be directly and accurately extrapolated to this compound without specific experimental validation. The biological and pharmacological profile of a molecule is highly dependent on its precise chemical structure.

Future research dedicated specifically to this compound is required to elucidate its potential therapeutic activities and mechanisms of action. Without such studies, any discussion of its efficacy against specific pathogens like Staphylococcus aureus, Candida albicans, or Herpes Simplex Virus would be speculative.

Anti-inflammatory Research Applications

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. The benzimidazole nucleus is a key pharmacophore in the design of agents targeting inflammatory pathways. nih.govmdpi.com

The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins (PGs) from arachidonic acid. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like maintaining gastric lining integrity, and COX-2, which is typically induced by inflammatory stimuli. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. nih.gov

The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov Research into novel heterocyclic compounds, including benzimidazole derivatives, has yielded compounds with significant and selective COX-2 inhibitory activity. For instance, studies on various dihydropyrazole derivatives have identified molecules with potent COX-2 inhibition, sometimes exceeding that of the reference drug Celecoxib. mdpi.com While direct inhibitory data (IC50 values) for this compound on COX-1 and COX-2 are not extensively detailed in the reviewed literature, the benzimidazole scaffold is recognized for its potential in crafting selective COX-2 inhibitors. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 4b | 48.1 ± 2.5 | 0.35 ± 0.02 | 137.3 |

| Celecoxib (Reference) | 59.8 ± 3.1 | 0.41 ± 0.03 | 145.8 |

The carrageenan-induced paw edema model in rats is a widely used and validated preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds. nih.gov Injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. researchgate.netscience-line.com This inflammatory response is biphasic, with an initial phase involving mediators like histamine and serotonin, followed by a later phase (after 3 hours) primarily mediated by prostaglandins, where COX-2 plays a significant role. nih.govnih.gov

Numerous studies have demonstrated the efficacy of various benzimidazole derivatives in this model. For example, certain synthesized 2-substituted benzimidazoles showed a significant percentage of edema inhibition when compared to standard drugs like diclofenac. researchgate.net This model serves as a crucial in vivo tool to confirm the anti-inflammatory potential suggested by in vitro enzyme inhibition assays. The ability of a compound to reduce paw volume in this model indicates its potential to interfere with the inflammatory cascade, particularly prostaglandin synthesis in the later phase. nih.gov

| Compound | % Inhibition of Edema (at 3h) |

|---|---|

| Compound Vd | 60.60 |

| Compound Vf | 58.78 |

| Diclofenac (Reference) | 62.12 |

The primary mechanism by which COX inhibitors exert their anti-inflammatory effect is through the blockade of prostaglandin synthesis. nih.gov Prostaglandin E2 (PGE2) is a key mediator of inflammation, contributing to vasodilation, edema, and pain. nih.govnih.gov By inhibiting COX-2, compounds can effectively reduce the production of PGE2 at the site of inflammation. nih.gov

Further research has identified microsomal prostaglandin E2 synthase-1 (mPGES-1) as a critical downstream enzyme that works in concert with COX-2 to produce PGE2. nih.gov This enzyme represents a promising therapeutic target, as its inhibition could offer a more selective anti-inflammatory effect by specifically blocking PGE2 production without affecting the synthesis of other prostaglandins that may have homeostatic functions. nih.govplos.org Novel benzimidazole derivatives have been specifically designed and synthesized as potent inhibitors of mPGES-1, demonstrating selective suppression of PGE2. nih.gov This suggests that the anti-inflammatory potential of the benzimidazole scaffold, including this compound, may involve actions on multiple targets within the prostaglandin synthesis pathway.

Antioxidant Research Applications

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of inflammatory diseases and cellular damage. nih.gov Compounds with antioxidant capabilities can mitigate this damage. Benzimidazole derivatives have been noted for their potential as antioxidant agents. researchgate.netscispace.com

The antioxidant capacity of a compound can be evaluated through various in vitro assays. One important method is the lipid peroxidation (LPO) assay, which measures the oxidative degradation of lipids. Inhibition of LPO indicates a compound's ability to protect cell membranes from damage by free radicals. nih.gov Another relevant assay measures ethoxyresorufin-O-deethylase (EROD) activity, which is catalyzed by cytochrome P450 enzymes (CYP1A family) that can contribute to the generation of ROS. nih.gov

In a study investigating a series of benzimidazole derivatives, several compounds demonstrated significant inhibitory activity on rat liver microsomal LPO levels. nih.gov The same study also explored their effects on EROD activity. These assays are valuable tools for screening and characterizing the antioxidant potential of new chemical entities. nih.gov

| Compound | LPO % Inhibition | EROD % Inhibition |

|---|---|---|

| Compound 1 | 57 | 58 |

| Compound 2 | 52 | 61 |

| Compound 3 | 53 | 62 |

| Compound 4 | 48 | 58 |

Human NAD(P)H-quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a crucial role in cellular defense against oxidative stress. nih.gov It catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification process that prevents the generation of semiquinone free radicals and reactive oxygen species. nih.gov Beyond its role as a quinone reductase, NQO1 is involved in various cellular processes, including the stabilization of proteins like the p53 tumor suppressor and the regulation of metabolic pathways. nih.govnih.gov

The enzyme's activity can be modulated by various small molecules. Given the established redox properties of the benzimidazole scaffold, investigating the potential interaction between this compound and NQO1 is a logical area for future research. Such an interaction could represent another mechanism through which benzimidazole derivatives exert their antioxidant effects, either by serving as a substrate or by modulating the enzyme's expression or activity. However, direct studies detailing the interaction between this compound and NQO1 are not prominent in the current body of literature.

Antiparasitic Research Applications

Benzimidazole derivatives are a cornerstone of anthelmintic chemotherapy in both human and veterinary medicine. nih.govnih.gov Their broad-spectrum activity has prompted research into their efficacy against various parasites, including protozoa and helminths. However, specific studies focused solely on the antiparasitic applications of this compound are not prominently documented.

In Vitro Activity Against Protozoa (e.g., Giardia lamblia, Entamoeba histolytica)

Scientific investigations into the in vitro efficacy of this compound against specific protozoa such as Giardia lamblia and Entamoeba histolytica have not been specifically reported.

Research on other benzimidazole derivatives has shown variable results. For instance, certain derivatives have demonstrated high in vitro activity against Giardia lamblia, a flagellated protozoan that causes giardiasis. nih.govresearchgate.net The efficacy of some benzimidazoles, like mebendazole and albendazole, against G. lamblia has been shown to be 30- to 50-fold more potent than metronidazole in laboratory settings. researchgate.net Conversely, studies on the activity of the benzimidazole class against Entamoeba histolytica, the causative agent of amoebiasis, have indicated little to no significant effect. nih.gov A 2013 study that synthesized and tested a series of novel 2-sulfanyl-1H-benzimidazole derivatives found them to have strong activity against Giardia intestinalis (synonymous with G. lamblia) and Entamoeba histolytica with IC50 values in the nanomolar range. nih.gov

Activity Against Helminths (e.g., Trichinella spiralis)

Specific data on the anthelmintic activity of this compound against helminths like Trichinella spiralis are not available in the reviewed literature.

The benzimidazole carbamate class, which includes well-known drugs like albendazole and mebendazole, is widely used for treating trichinellosis. nih.govnih.gov Research has consistently shown that these compounds are effective against the enteral (intestinal) and parenteral (muscle) stages of T. spiralis. nih.govmdpi.comekb.eg For example, a study on a 2-(trifluoromethyl)-1H-benzimidazole derivative showed good in vitro activity against T. spiralis muscle larvae. nih.gov The efficacy of these compounds is related to their chemical structure, particularly the substituents on the benzimidazole ring. nih.gov

Tubulin Polymerization Inhibition as a Mechanism of Action

A specific investigation into tubulin polymerization inhibition by this compound has not been published.

For the broader benzimidazole class, the primary mechanism of antiparasitic and anticancer action is the inhibition of tubulin polymerization. nih.govnih.govnih.gov These compounds bind to the β-tubulin subunit of the microtubule protein, preventing its polymerization into microtubules. nih.govresearchgate.net Microtubules are essential cytoskeletal structures for vital cellular functions in parasites, including cell division, motility, and nutrient absorption. Their disruption leads to the death of the parasite. nih.govnih.gov This mechanism is considered the basis for the broad-spectrum anthelmintic activity of the benzimidazole family. nih.gov

Other Investigational Biological Activities

Beyond their antiparasitic properties, compounds within the benzimidazole structural class have been explored for a variety of other pharmacological effects.

Monoamine Oxidase (MAO) Inhibition Research

There is no specific research available on the monoamine oxidase (MAO) inhibitory potential of this compound.

However, the benzimidazole scaffold has been utilized in the design of new MAO inhibitors. nih.gov MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com Studies on certain benzimidazole arylhydrazone derivatives have shown that they can inhibit MAO-B, suggesting that the benzimidazole nucleus can serve as a template for developing new therapeutic agents in this area. nih.gov

Anti-Ulcer Mechanisms in Preclinical Models

Preclinical studies focusing on the anti-ulcer mechanisms of this compound are not documented in the scientific literature.

The benzimidazole framework is famously the core of the proton pump inhibitor (PPI) class of drugs, which are widely used to treat acid-related gastrointestinal disorders. nih.govsilae.it Compounds like omeprazole feature a substituted benzimidazole ring and function by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion. nih.gov Various preclinical studies on novel benzimidazole derivatives have demonstrated significant anti-ulcer activity in animal models through mechanisms that include decreased gastric acid secretion and strengthening of the mucosal defense systems. silae.itnih.gov

Lack of Publicly Available Research Data on the Urease Inhibitory Activity of this compound

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research specifically investigating the urease inhibitory activity of the chemical compound this compound.

Therefore, it is not possible to provide an article on the "" with a focus on its "Urease Inhibitory Activity" as requested. The absence of primary research data, including data tables and detailed findings, precludes the generation of scientifically accurate and verifiable content on this specific topic.

Further research would be required to be conducted by the scientific community to determine if this compound possesses any urease inhibitory properties. Until such research is published, no information on this subject is available.

Computational Chemistry and in Silico Modeling for 2 Ethylsulfonyl 1h Benzimidazole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(ethylsulfonyl)-1H-benzimidazole, and a biological target, typically a protein or enzyme.

Binding Site Analysis and Interaction Profiling

The ethylsulfonyl group of this compound and its analogs plays a crucial role in the binding interactions with various biological targets. In studies involving derivatives, the sulfonyl moiety is often observed to form key hydrogen bonds and electrostatic interactions within the active site of enzymes.

For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, the methylsulfonyl group of related benzimidazole (B57391) derivatives has been shown to interact with residues in a secondary pocket of the enzyme's active site, a feature that contributes to selectivity. irjweb.com Similarly, when docked with the anti-apoptotic protein Bcl-2, a known cancer target, derivatives of this compound are predicted to form strong interactions. nih.govnih.govresearchgate.netresearchgate.net The binding of these compounds to Bcl-2 is a critical area of research, as it can promote apoptosis in cancer cells.

Docking studies with other targets, such as DNA gyrase B, an essential bacterial enzyme, have also been explored for benzimidazole derivatives. nih.govnih.gov These studies suggest that the benzimidazole scaffold can be effectively functionalized to interact with key amino acid residues like Asn46 and Asp73, highlighting the versatility of this chemical class in drug design. nih.gov The specific interactions often involve hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex.

Affinity Prediction and Scoring

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function. These scores estimate the strength of the interaction between the ligand and its target, with lower (more negative) values typically indicating a more favorable binding.

For a series of alkylsulfonyl benzimidazole derivatives targeting Bcl-2, docking studies have revealed high binding affinities. nih.govnih.gov In one study, a methylsulfonyl derivative achieved a docking score of -9.6 kcal/mol, which was significantly better than the standard drug vincristine (B1662923) (-6.7 kcal/mol), indicating a strong potential for inhibition. nih.gov While specific scores for this compound were not singled out, the class of compounds demonstrated promising affinity.

In another study focusing on COX-2 inhibitors, a series of 2-(4-(methylsulfonyl)phenyl) benzimidazoles displayed a range of affinity scores from -12.13 to -16.95 kcal/mol. nih.gov This indicates that modifications to the benzimidazole core can significantly influence binding affinity. The following table summarizes some of the reported binding affinities for related compounds.

| Compound Class | Target Protein | Binding Affinity Range (kcal/mol) |

| 2-(4-(methylsulfonyl)phenyl) benzimidazoles | COX-2 | -12.13 to -16.95 |

| Alkylsulfonyl benzimidazole derivative (cpd 27) | Bcl-2 | -9.6 |

This table presents data for closely related compounds to illustrate the potential binding affinities.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and stability of molecules. These methods are crucial for elucidating properties that govern chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzimidazole derivatives, DFT calculations are employed to optimize the molecular geometry and analyze the electronic properties. irjweb.com These calculations help in understanding the distribution of electrons within the molecule and how this influences its stability and reactivity. The planarity of the benzimidazole core and the electronic effects of substituents like the ethylsulfonyl group can be accurately modeled. irjweb.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited.

For a series of alkylsulfonyl benzimidazole derivatives, the HOMO-LUMO energy gaps have been calculated to rationalize their biological activity. irjweb.com In one study of a related benzimidazole derivative, the HOMO-LUMO energy gap was determined to be 4.4871 eV, which provides an indication of its chemical reactivity. irjweb.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 |

This table presents data for a related benzimidazole derivative to provide a reference for the expected energy gap.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential are typically colored red, indicating an abundance of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. nih.gov

For benzimidazole derivatives, the MEP map can highlight the reactive sites. The negative potential is often localized over electronegative atoms, such as the oxygen atoms of the sulfonyl group, making them likely sites for electrophilic attack. nih.gov Conversely, positive potential is often found around the hydrogen atoms of the benzimidazole ring, indicating sites for nucleophilic attack. nih.gov This information is crucial for understanding how the molecule might interact with biological targets.

Applications in Understanding Reaction Mechanisms and Chemical Properties

Computational chemistry and in silico modeling serve as powerful tools in the investigation of this compound and related compounds, providing deep insights into their reactivity and fundamental chemical characteristics. These theoretical approaches allow researchers to predict and rationalize experimental outcomes, guiding the synthesis of new derivatives and explaining their behavior at a molecular level.

Elucidating Reaction Mechanisms

Computational methods, particularly density functional theory (DFT), are instrumental in mapping the intricate details of chemical reactions involving the benzimidazole scaffold. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a comprehensive energy profile for a proposed reaction pathway. This allows for the theoretical validation of a mechanism, including the identification of the most likely pathway among several possibilities.

For instance, in reactions involving the functionalization or cyclization of benzimidazole derivatives, computational studies can predict whether a reaction will proceed via a specific pathway, such as a 5-exo-dig versus a 6-endo-dig cyclization. mdpi.com These calculations can reveal the activation energy barriers for each step, identifying the rate-determining step and explaining the observed regioselectivity and stereoselectivity of a reaction. While specific studies on this compound are not prevalent, the principles are broadly applied to the benzimidazole class. For example, computational analysis of palladium-catalyzed cross-coupling reactions, which are used to functionalize the benzimidazole core, can help optimize reaction conditions by providing insight into the catalytic cycle. nih.govresearchgate.net

Table 1: Illustrative Example of Calculated Energy Barriers for a Hypothetical Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 | +15.2 | Energy barrier for the first step |

| 3 | Intermediate | -5.4 | A stable intermediate species |

| 4 | Transition State 2 | +12.8 | Energy barrier for the second step |

| 5 | Products | -12.1 | Final products of the reaction |

Note: The data in this table is illustrative and represents the type of output generated from computational studies on reaction mechanisms.

Predicting Chemical Properties

In silico modeling is widely used to predict a range of physicochemical properties of benzimidazole derivatives, which are crucial for understanding their behavior and potential applications. These models use the compound's two-dimensional or three-dimensional structure to calculate properties that would otherwise require extensive laboratory work to determine. Key predicted properties include electronic characteristics, solubility, lipophilicity, and stability.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand a molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability and reactivity of the compound. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

In the context of medicinal chemistry, computational tools are frequently used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These predictions, which are based on the fundamental chemical structure of the molecule, help in the early stages of drug design to identify candidates with favorable pharmacokinetic profiles. For example, studies on sulfonyl-containing benzimidazoles have utilized in silico predictions for properties like drug-likeness and potential off-target effects. nih.govmdpi.com

Table 2: Example of In Silico Predicted Properties for Benzimidazole Derivatives

| Compound Derivative | Property | Predicted Value | Significance |

| N(1)-Substituted Benzimidazole mdpi.com | pEC₅₀ | 6.52 - 7.70 | Predicts antiviral potency |

| 4-(Methylsulfonyl)phenyl Benzimidazole nih.gov | COX-2 IC₅₀ (µM) | 0.10 | Predicts inhibitory activity |

| 4-(Methylsulfonyl)phenyl Benzimidazole nih.gov | Ulcer Index (UI) | 0.83 | Predicts safety profile |

Note: This table contains data for related benzimidazole derivatives to illustrate the application of in silico modeling, as presented in the cited research. nih.govmdpi.com

Comparative and Cross Disciplinary Analyses

Comparison with Structural Analogs and Other Benzimidazole (B57391) Derivatives

The biological and chemical characteristics of 2-(ethylsulfonyl)-1H-benzimidazole are best understood through comparison with its structural relatives. Key comparisons include the analysis of sulfonyl versus sulfanyl (B85325) derivatives, the evaluation of different substituent types at the 2-position, and the correlation of substituent positioning with biological activity.

Analysis of Sulfonyl vs. Sulfanyl Derivatives: Biological and Chemical Implications

The oxidation state of the sulfur atom in the substituent at the 2-position of the benzimidazole ring significantly influences the compound's properties. The sulfonyl group (-SO₂-) in this compound is a fully oxidized form of the sulfanyl (thioether) group (-S-). This oxidation has profound biological and chemical implications.

Chemically, the sulfonyl group is a strong electron-withdrawing group, which can impact the electron density of the benzimidazole ring system and influence its reactivity and physicochemical properties, such as acidity and lipophilicity. nih.gov In contrast, the sulfanyl group is a weaker electron-withdrawing group. The synthesis of sulfonyl derivatives often involves the oxidation of the corresponding sulfanyl precursors.

From a biological standpoint, this difference in electronic properties can lead to varied interactions with biological targets. For instance, the hydrogen bond accepting capacity of the sulfonyl group is greater than that of the sulfanyl group, which can lead to different binding affinities with enzymes and receptors. While specific comparative studies on the biological activities of this compound and its direct sulfanyl analog, 2-(ethylsulfanyl)-1H-benzimidazole, are not extensively detailed in the provided results, the introduction of a sulfonamide moiety to a benzimidazole scaffold has been claimed by some researchers to enhance antibacterial and antifungal activities. nih.gov

Evaluation of Different Substituent Types (e.g., alkyl, aryl, heteroaryl)

The substituent at the 2-position of the benzimidazole core plays a crucial role in determining the compound's biological activity. researchgate.net The ethyl group in this compound is a simple alkyl substituent. The biological effects of this compound can be contextualized by comparing it with derivatives bearing aryl or heteroaryl groups at the same position.

Alkyl Substituents: The nature of the alkyl group itself can influence activity. For example, in a series of 2-substituted fluorinated benzimidazoles, a compound with a trifluoromethyl substituent showed the highest antifungal activity against Candida albicans. nih.gov

Aryl Substituents: The introduction of an aryl group at the 2-position can lead to a wide range of biological activities, including anticancer effects. ias.ac.in Structure-activity relationship (SAR) analyses have shown that the presence of electron-donating groups (like -OH, -OMe) on the phenyl ring at the 2-position can increase anticancer activity, while electron-withdrawing groups (like -NO₂, -CF₃) can decrease it. ias.ac.in

Heteroaryl Substituents: The incorporation of heteroaryl rings can also impart significant biological properties. For example, benzimidazoles bearing a 1,3,4-oxadiazole (B1194373) moiety have demonstrated broad-spectrum antimicrobial properties. nih.gov

The ethylsulfonyl group in this compound provides a unique combination of an alkyl chain with a highly polar sulfonyl functional group, the biological implications of which require specific investigation in various assays.

Correlation of Substituent Positioning with Observed Biological Activities

The position of substituents on the benzimidazole scaffold is a critical determinant of biological activity. nih.govnih.gov SAR studies consistently highlight that substitutions at the N-1, C-2, C-5, and C-6 positions significantly influence the pharmacological effects of benzimidazole derivatives. nih.govnih.gov

For instance, in a study of N-substituted benzimidazole-derived Schiff bases, the nature of the substituent on the nitrogen atom of the benzimidazole nucleus had a significant impact on the observed antiproliferative and antiviral activities. mdpi.com Similarly, the placement of a cyano group at the 5(6)-position was found to increase antiproliferative activity in certain N-substituted derivatives. mdpi.com In another study, the anti-inflammatory activity of 1,2,6-trisubstituted benzimidazoles was found to be mainly dependent on the groups substituted at the C-6 position. nih.gov

Therefore, while the primary focus of this article is on a 2-substituted benzimidazole, it is crucial to recognize that the biological profile of this compound could be further modulated by the introduction of various functional groups at other positions on the benzimidazole ring.

Cross-Validation of Biological Activity Assays

The accurate and reproducible assessment of biological activity is fundamental to drug discovery and development. However, discrepancies in reported activity data for benzimidazole derivatives are not uncommon, necessitating a critical approach to cross-validating assay results.

Addressing Discrepancies in Reported Activity Data

Discrepancies in the reported biological activity of benzimidazole derivatives can arise from several factors. These may include variations in the specific strains of microorganisms or cell lines used in the assays, differences in experimental protocols, and the purity of the tested compounds. For example, the antifungal activity of a series of benzimidazole derivatives was found to vary significantly against different fungal strains. nih.gov

In some cases, the choice of the assay itself can lead to different outcomes. For instance, a study comparing the antitumor activity of newly synthesized benzimidazole derivatives in two-dimensional (2D) and three-dimensional (3D) cell culture assays found that the compounds generally showed higher activity in the 2D assays. nih.gov This highlights the importance of using multiple and physiologically relevant assay systems to obtain a comprehensive understanding of a compound's biological potential.

Standardization of Experimental Conditions in Comparative Studies

To ensure the reliability and comparability of biological activity data for different benzimidazole derivatives, the standardization of experimental conditions is paramount. This includes the use of standardized reference strains of microorganisms and well-characterized cell lines. The experimental protocol should be clearly defined and consistently applied, including parameters such as the concentration of the test compound, incubation times, and the specific endpoints being measured. core.ac.uk

For antimicrobial susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) provides guidelines that are often followed to ensure consistency. nih.gov In comparative studies, it is also essential to include appropriate positive and negative controls to validate the assay performance. By adhering to standardized methodologies, researchers can minimize experimental variability and generate more reliable and comparable data, which is crucial for establishing robust structure-activity relationships and identifying promising lead compounds for further development.

Integration of Computational and Experimental Findings

The synergy between computational modeling and experimental work is pivotal in modern medicinal chemistry. For the specific case of this compound, while direct and extensive research is not widely available in public literature, we can infer the standard methodologies for validation and guidance based on studies of analogous benzimidazole derivatives. This section will, therefore, outline the theoretical framework for the integration of computational and experimental findings for this particular compound, drawing on established practices in the field.

Validation of Computational Models with Experimental Data

The validation of computational models is a critical step to ensure their predictive power and accuracy. This process involves a direct comparison of calculated properties with experimentally determined data. For this compound, this would typically involve the synthesis of the compound, followed by its characterization using various spectroscopic techniques.

Synthesis and Characterization:

The synthesis of this compound would likely proceed via a two-step process. The first step would involve the synthesis of the precursor, 2-(ethylthio)-1H-benzimidazole. This can be achieved through the condensation of o-phenylenediamine (B120857) with an appropriate reagent to introduce the ethylthio group. Subsequently, the thioether is oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide organic-chemistry.orgias.ac.in.

Once synthesized, the structure of this compound would be confirmed using experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Computational Modeling and Comparison:

Concurrently, computational models of the molecule would be generated using methods like Density Functional Theory (DFT). These models can predict various properties of the molecule, which can then be compared with the experimental data for validation.

NMR Chemical Shifts: Computational software can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values would be compared against the experimental NMR spectra. A strong correlation between the calculated and experimental shifts would validate the accuracy of the computational model in replicating the electronic environment of the molecule.

Vibrational Frequencies: The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. Computational methods can predict these vibrational frequencies. For this compound, key vibrational modes would include the N-H stretch of the imidazole (B134444) ring, the S=O stretches of the sulfonyl group, and the C-H and C=C vibrations of the aromatic system. The comparison of the computed vibrational spectrum with the experimental IR spectrum serves as another point of validation.

Molecular Geometry: While direct experimental determination of bond lengths and angles for a non-crystalline solid can be challenging, X-ray crystallography of a suitable single crystal would provide the most definitive experimental data for the molecular structure. In the absence of a crystal structure, techniques like Nuclear Overhauser Effect (NOE) in NMR can provide information about the spatial proximity of protons, which can be compared with the computationally predicted interatomic distances.

The following table illustrates the type of data that would be used for the validation process. The experimental values are hypothetical, representing what one might expect for this compound based on known data for similar compounds.

| Property | Experimental Data (Hypothetical) | Computational Prediction (Example) |

| ¹H NMR (ppm) | ||

| Benzimidazole-H (4,7) | ~7.6 | 7.58 |

| Benzimidazole-H (5,6) | ~7.3 | 7.25 |

| -SO₂-CH₂ -CH₃ | ~3.5 (quartet) | 3.48 |

| -SO₂-CH₂-CH₃ | ~1.4 (triplet) | 1.35 |

| ¹³C NMR (ppm) | ||

| Benzimidazole-C2 | ~150 | 149.5 |

| Benzimidazole-C (aromatic) | 115-140 | 116-138 |

| -SO₂-C H₂-CH₃ | ~50 | 49.8 |

| -SO₂-CH₂-C H₃ | ~8 | 7.9 |

| IR (cm⁻¹) | ||

| N-H Stretch | ~3400 | 3410 |

| S=O Asymmetric Stretch | ~1320 | 1325 |

| S=O Symmetric Stretch | ~1150 | 1145 |

| Mass (m/z) | ||

| [M+H]⁺ | 211.05 | 211.05 (Calculated) |

Guiding Experimental Synthesis and Biological Testing

Once a computational model has been validated, it becomes a powerful tool to guide further experimental work, saving both time and resources.

Guiding Synthesis:

Computational chemistry can provide insights into reaction mechanisms and the stability of intermediates, which can help in optimizing synthetic routes. For instance, by calculating the energy barriers for different synthetic pathways to this compound, the most efficient and highest-yielding route can be predicted. Furthermore, computational analysis can help in understanding the regioselectivity and stereoselectivity of reactions, which is crucial for the synthesis of complex molecules.

Guiding Biological Testing:

A key application of computational modeling in drug discovery is the prediction of biological activity. For this compound, molecular docking studies could be employed to predict its binding affinity to various biological targets. For example, based on the known activities of other benzimidazole derivatives, one could hypothesize that this compound might inhibit enzymes such as cyclooxygenase (COX) or have antimicrobial properties.

Target Identification: Computational screening of this compound against a library of known protein targets could identify potential biological activities.

Binding Mode Analysis: Molecular docking simulations can predict the binding pose of the compound within the active site of a target protein. This provides valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. This information can then be used to design more potent analogs. For instance, if a docking study reveals a specific hydrogen bond is crucial for binding, a medicinal chemist can design a new molecule that enhances this interaction.

Structure-Activity Relationship (SAR) Studies: By creating a virtual library of derivatives of this compound and predicting their binding affinities, a computational SAR study can be performed. This can guide the synthesis of a smaller, more focused library of compounds for experimental testing, thereby accelerating the drug discovery process.

The following table outlines how computational findings can guide experimental work for this compound.

| Computational Finding | Experimental Guidance |

| Predicted Reaction Pathway with Lowest Energy Barrier | Prioritize the synthesis of this compound using the computationally identified optimal reaction conditions and reagents. |

| Predicted High Binding Affinity to a Specific Enzyme | Prioritize this enzyme for in vitro biological assays to experimentally determine the inhibitory activity (e.g., IC₅₀ value) of the synthesized compound. |

| Identification of Key Binding Interactions in Docking | Synthesize analogs of this compound with modifications designed to enhance these specific interactions, with the goal of improving biological potency. |

| Predicted ADMET Properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) | Guide the selection of appropriate in vitro and in vivo models for pharmacokinetic and toxicological studies. For example, a prediction of high metabolic instability might prompt early investigation of metabolic pathways. |

Emerging Research Frontiers and Future Perspectives

Development of Novel Derivatization Strategies

The structural versatility of the benzimidazole (B57391) scaffold allows for extensive modifications, which is a cornerstone of medicinal chemistry. ijpsjournal.com For 2-(ethylsulfonyl)-1H-benzimidazole, derivatization strategies are being explored to enhance its biological activity, selectivity, and pharmacokinetic properties. These strategies primarily focus on substitutions at the N-1 position of the benzimidazole ring and modifications of the ethylsulfonyl group at the C-2 position.

One common approach involves the N-alkylation or N-arylation of the benzimidazole core. This can be achieved by reacting the parent compound with various alkyl or aryl halides. Such modifications can significantly influence the compound's lipophilicity and its ability to interact with biological targets. ihmc.us

Another key strategy is the modification of the sulfonyl moiety . While direct modification of the ethylsulfonyl group is challenging, the synthesis of analogs with different alkyl or aryl sulfonyl groups at the C-2 position allows for the exploration of structure-activity relationships (SAR). For instance, the synthesis of various 2-substituted benzimidazole derivatives has been a focus of many research groups to explore a wide range of biological activities. nih.govscispace.com The synthesis of 2-mercaptobenzimidazole (B194830) and its subsequent oxidation to the corresponding sulfonic acid provides a versatile intermediate for creating a variety of sulfonyl derivatives. nih.govnih.gov

Furthermore, the introduction of additional functional groups on the benzene (B151609) ring of the benzimidazole nucleus presents another avenue for derivatization. These substitutions can alter the electronic properties of the molecule and provide additional points of interaction with target proteins. nih.gov

Exploration of New Pharmacological Targets and Pathways

Benzimidazole derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ijpsjournal.comnih.govimpactfactor.org For this compound and its analogs, research is ongoing to identify novel pharmacological targets and elucidate their mechanisms of action.

In the realm of anti-inflammatory activity, benzimidazole derivatives have been shown to target enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade. nih.govnih.gov Some sulfonyl benzimidazoles have also been identified as antagonists of the cannabinoid receptor. nih.govnih.gov

As antimicrobial agents , the focus is on disrupting essential bacterial processes. The mechanism of action for many benzimidazole derivatives involves the inhibition of microbial growth and survival by interfering with critical biochemical pathways. impactfactor.org

In cancer therapeutics , benzimidazoles have demonstrated the ability to interfere with microtubule dynamics, induce cell cycle arrest, and inhibit key enzymes involved in cancer progression. impactfactor.orgnih.gov Specific targets include tubulin, receptor tyrosine kinases like VEGFR, and enzymes involved in DNA repair pathways such as PARP. researchgate.net The unique core structure and minimal toxicity of benzimidazoles make them an attractive scaffold for the development of targeted cancer therapies. nih.gov

Advanced Methodologies for SAR and Mechanism of Action Elucidation

The exploration of Structure-Activity Relationships (SAR) is crucial for optimizing the therapeutic potential of lead compounds like this compound. Advanced methodologies are being employed to gain a deeper understanding of how structural modifications impact biological activity.

Computational modeling and molecular docking studies are increasingly used to predict the binding affinity of benzimidazole derivatives to their biological targets. acs.org These in silico methods help in rational drug design by identifying key interactions between the ligand and the protein's active site, thus guiding the synthesis of more potent and selective analogs.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against various biological targets, accelerating the discovery of new leads. ijpsjournal.com Furthermore, the development of sophisticated in vitro and in vivo models of disease enables a more accurate assessment of the pharmacological effects and mechanisms of action of these compounds. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are fundamental in confirming the structure of newly synthesized derivatives. mdpi.com

Challenges and Opportunities in Benzimidazole-Based Drug Discovery Research

Despite the promising therapeutic potential of benzimidazole derivatives, several challenges remain in their development as clinical drugs. These include issues of drug resistance , particularly in antimicrobial and anticancer applications, which necessitates the continuous development of novel derivatives with different mechanisms of action. nih.govnih.gov

The cost and complexity of synthetic methods can also be a hurdle. nih.gov However, the development of more efficient and environmentally friendly synthetic routes, such as microwave-assisted synthesis and green chemistry approaches, offers opportunities to overcome these challenges. ijpsjournal.com

A significant opportunity lies in the application of precision medicine , where benzimidazole-based drugs can be tailored to specific patient populations based on their genetic makeup or the molecular characteristics of their disease. ijpsjournal.comnih.gov The structural versatility of the benzimidazole scaffold is a major advantage in this regard, allowing for the design of highly specific and targeted therapies. ijpsjournal.com

Furthermore, the exploration of combination therapies , where benzimidazole derivatives are used in conjunction with other drugs, could enhance therapeutic efficacy and overcome resistance mechanisms. nih.gov The continued investigation into the vast chemical space of benzimidazole derivatives holds great promise for the discovery of new and effective treatments for a wide range of diseases. impactfactor.org

Q & A

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.